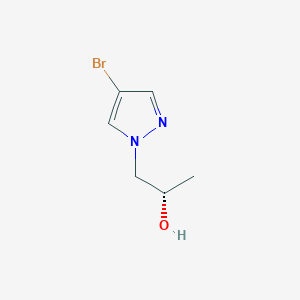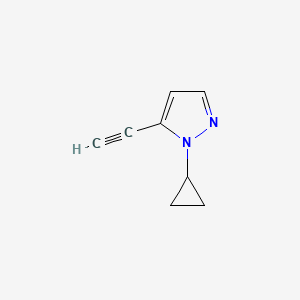
Decanoic acid, 3-amino-, (3R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Decanoic acid, 3-amino-, (3R)- is an organic compound that belongs to the class of amino acids It is a derivative of decanoic acid, which is a saturated fatty acid with a ten-carbon chain The (3R) configuration indicates the specific stereochemistry of the amino group attached to the third carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Decanoic acid, 3-amino-, (3R)- typically involves the following steps:
Starting Material: The synthesis begins with decanoic acid, which is commercially available or can be synthesized from simpler hydrocarbons.
Stereoselective Synthesis: Ensuring the (3R) configuration requires the use of chiral catalysts or chiral starting materials to achieve the desired stereochemistry.
Industrial Production Methods
Industrial production of Decanoic acid, 3-amino-, (3R)- may involve large-scale chemical reactors where the reaction conditions such as temperature, pressure, and pH are carefully controlled to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques like chromatography can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Decanoic acid, 3-amino-, (3R)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the amino group to other functional groups such as hydroxyl or alkyl groups.
Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield decanoic acid derivatives, while reduction can produce decanol derivatives.
Scientific Research Applications
Decanoic acid, 3-amino-, (3R)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in cellular processes and interactions with biological membranes.
Medicine: Investigated for potential therapeutic applications, including antimicrobial and anti-inflammatory properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Decanoic acid, 3-amino-, (3R)- exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may interact with enzymes or receptors in biological systems, leading to changes in cellular functions. The exact pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Decanoic acid: A simpler fatty acid without the amino group.
3-Aminodecanoic acid: Similar structure but may differ in stereochemistry.
Capric acid: Another name for decanoic acid, highlighting its use in different contexts.
Uniqueness
Decanoic acid, 3-amino-, (3R)- is unique due to its specific stereochemistry and the presence of both amino and carboxylic acid functional groups. This combination allows it to participate in a variety of chemical reactions and makes it a versatile compound for research and industrial applications.
Properties
CAS No. |
162285-09-8 |
|---|---|
Molecular Formula |
C10H21NO2 |
Molecular Weight |
187.28 g/mol |
IUPAC Name |
(3R)-3-aminodecanoic acid |
InChI |
InChI=1S/C10H21NO2/c1-2-3-4-5-6-7-9(11)8-10(12)13/h9H,2-8,11H2,1H3,(H,12,13)/t9-/m1/s1 |
InChI Key |
SSKFRIVYCVHCQK-SECBINFHSA-N |
Isomeric SMILES |
CCCCCCC[C@H](CC(=O)O)N |
Canonical SMILES |
CCCCCCCC(CC(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(1S,2S)-1-(hydroxymethyl)-2-methylbutyl]carbamic acid benzyl ester](/img/structure/B13508321.png)


![N-[2-amino-1-(naphthalen-2-yl)ethyl]-1-ethyl-1H-1,2,3-triazole-4-carboxamide hydrochloride](/img/structure/B13508339.png)










